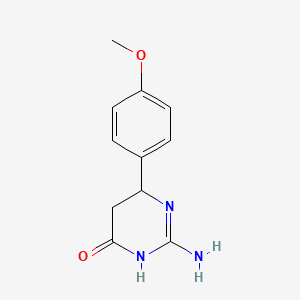
2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound “2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring at the 2nd position is an amino group (-NH2), at the 4th position is a carbonyl group (C=O), and at the 6th position is a phenyl ring with a methoxy group (-OCH3) at the 4th position .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The amino group might undergo reactions like acylation or alkylation. The carbonyl group could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could undergo reactions typical of ethers, or it could be ortho/para-directing in electrophilic aromatic substitution reactions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the amino group and the carbonyl group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Cytotoxicity Studies in Cancer Research
This compound has been investigated for its cytotoxic properties against cancer cell lines. In particular, studies have shown that similar compounds, such as 2-amino-4,6-diphenylnicotinonitriles, demonstrate exceptional cytotoxicity, surpassing the potency of known anticancer drugs like Doxorubicin . This suggests potential applications of our compound in developing new anticancer agents, especially for breast cancer treatment.
Photophysical Properties for Sensor Development
The photophysical investigations of related compounds reveal solvent-dependent shifts in emission maximum values, indicating the influence of the solvent environment on their fluorescence properties . This characteristic can be harnessed to develop fluorescent sensors for monitoring various processes, such as photopolymerization, with higher sensitivity compared to commercially available probes.
Quantum Chemical Analysis for Material Science
Quantum chemical Time-Dependent Density Functional Theory (TD-DFT) analysis provides insights into the electronic structure and behavior of these compounds . Understanding the HOMO-LUMO energy gaps, electronegativity values, and dipole moments is crucial for material science applications, where these compounds could be used in designing electronic materials with specific reactivity and properties.
Antimicrobial and Antiproliferative Activities
Compounds with a similar structure have shown antimicrobial activity against various pathogens and antiproliferative activity with kinase inhibitory potential . This opens up research avenues for our compound as a starting point for developing new antimicrobial and antiproliferative agents.
Anti-tubercular Activity
The structural analogs of our compound have demonstrated anti-tubercular activity against Mycobacterium tuberculosis . This suggests that our compound could be explored for its potential use in treating tuberculosis, a significant global health concern.
SIRT1 Inhibitory Activity
SIRT1 is an enzyme involved in cellular regulation and aging. Compounds similar to our subject have shown SIRT1 inhibitory activity , which could be relevant in research focused on aging and related diseases.
A2A Adenosine Receptor Antagonism
The A2A adenosine receptor is implicated in various physiological processes, including cardiovascular function and immune response. Antagonists for this receptor have therapeutic potential, and related compounds have shown such antagonistic activity . This indicates possible applications in cardiovascular and immunological research.
Organic Synthesis and Medicinal Chemistry
2-Aminothiazoles, a class of compounds structurally related to our compound, are utilized as starting materials for synthesizing a diverse range of heterocyclic analogs with therapeutic roles . This highlights the importance of our compound in organic synthesis and medicinal chemistry, where it could serve as a precursor for various bioactive molecules.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-5,9H,6H2,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHVJXAXNUZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)

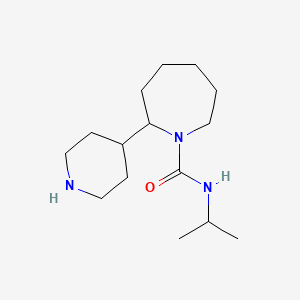
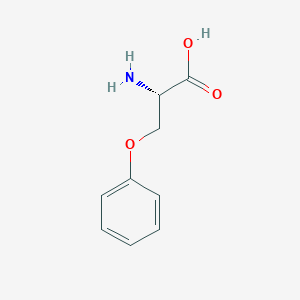
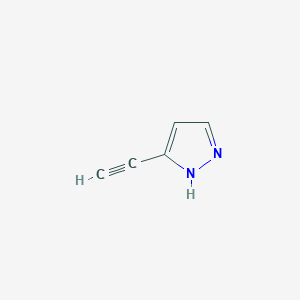

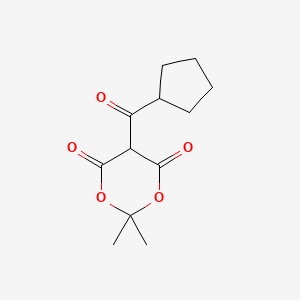
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
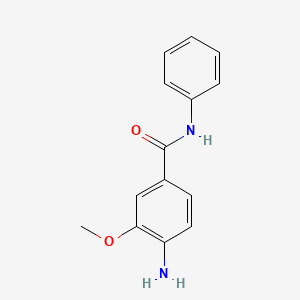
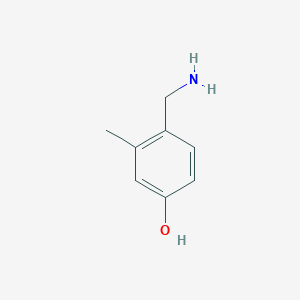
![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)

